molecular formula C14H6Cl2N4O3 B15209607 1-(3,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 61620-74-4

1-(3,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B15209607
CAS No.: 61620-74-4
M. Wt: 349.1 g/mol
InChI Key: MLCHAGYWGOEWBK-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 3,4-dichlorophenylhydrazine with 5-nitrofuran-2-carbaldehyde under acidic or basic conditions to form the corresponding hydrazone

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Possible applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-5-carbonitrile: Similar structure with a different position of the carbonitrile group.

    1-(3,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.

Uniqueness

1-(3,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

CAS No.

61620-74-4

Molecular Formula

C14H6Cl2N4O3

Molecular Weight

349.1 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C14H6Cl2N4O3/c15-10-2-1-9(5-11(10)16)19-7-8(6-17)14(18-19)12-3-4-13(23-12)20(21)22/h1-5,7H

InChI Key

MLCHAGYWGOEWBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C#N)Cl)Cl

Origin of Product

United States

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